molecular formula C9H11NO2 B166894 1,2,4-Trimethyl-5-nitrobenzene CAS No. 610-91-3

1,2,4-Trimethyl-5-nitrobenzene

Cat. No. B166894
CAS RN: 610-91-3
M. Wt: 165.19 g/mol
InChI Key: WILMQVBUVCETSB-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-5-nitrobenzene is a chemical compound that belongs to the class of nitro compounds . It is also known by other names such as 5-Nitropseudocumene .


Synthesis Analysis

The synthesis of 1,2,4-Trimethyl-5-nitrobenzene can be achieved through a continuous kilogram-scale process in a microreactor . This process involves the use of mesitylene, nitric acid, and sulfuric acid under specific experimental parameters .


Molecular Structure Analysis

The molecular formula of 1,2,4-Trimethyl-5-nitrobenzene is C9H11NO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

1,2,4-Trimethyl-5-nitrobenzene can undergo various reactions. For instance, it can participate in substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .


Physical And Chemical Properties Analysis

1,2,4-Trimethyl-5-nitrobenzene is a nitro compound, which has a high dipole moment due to the polar character of the nitro group . It has a molecular weight of 165.19 . Nitro compounds are less volatile than ketones of about the same molecular weight .

Scientific Research Applications

Chemical Reactions and Mechanisms

1,2,4-Trimethyl-5-nitrobenzene has been studied for its rearrangement in trifluoromethanesulphonic acid to produce different nitro derivatives. These studies have helped in understanding the mechanism of rearrangement of nitrated hydrocarbons, showing the role of the size of alkyl groups and acidity in the reaction rate. Double-labelling experiments with 2H and 15N indicated the reaction to be intramolecular (Bullen, Ridd, & Sabek, 1953).

Environmental and Analytical Applications

The compound has been evaluated for its role as a fluorescence quencher of polynuclear aromatic hydrocarbons (PAHs). It's been found to be a selective quencher for certain PAHs, demonstrating its utility in analytical chemistry, particularly in the evaluation of complex coal tar samples (Ogasawara, Wang, & McGuffin, 1995).

Organic Synthesis

In organic synthesis, 1,2,4-Trimethyl-5-nitrobenzene has been involved in the synthesis of various organic compounds. For example, its nitration in certain conditions yields different isomers and derivatives, which are useful in the synthesis of more complex molecules (Fischer & Seyan, 1978).

Material Science

This compound has been studied for its dielectric properties, particularly in homochiral trinuclear nickel(II) complexes. The findings are significant in understanding the dielectric anisotropy in such materials, which is essential in the field of material science (Fu et al., 2007).

Crystallography

The compound's derivatives have been analyzed for their crystal structures. This kind of research provides insights into the molecular arrangement and interactions within these compounds, contributing to the broader understanding of crystallography (Fun et al., 1997).

Environmental Science

In environmental science, 1,2,4-Trimethyl-5-nitrobenzene derivatives have been used in studies exploring the degradation of environmental pollutants, such as nitrobenzene, in wastewater. These studies are crucial for developing effective methods for treating industrial wastewater and reducing environmental pollution (Mantha, Taylor, Biswas, & Bewtra, 2001).

Safety And Hazards

1,2,4-Trimethyl-5-nitrobenzene is considered hazardous. It can cause harm if swallowed or if it comes in contact with the skin. It can also cause skin irritation and specific target organ toxicity .

properties

IUPAC Name

1,2,4-trimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMQVBUVCETSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209866
Record name 1,2,4-Trimethyl-5-nitrobenzene
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethyl-5-nitrobenzene

CAS RN

610-91-3
Record name 1,2,4-Trimethyl-5-nitrobenzene
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Record name 1,2,4-Trimethyl-5-nitrobenzene
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Record name 610-91-3
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Record name 1,2,4-Trimethyl-5-nitrobenzene
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Record name 1,2,4-trimethyl-5-nitrobenzene
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Record name 1,2,4-TRIMETHYL-5-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JW Barnett, RB Moodie, K Schofield… - Journal of the Chemical …, 1975 - pubs.rsc.org
Toluene, o-xylene, m-xylene, 1,2,4-, and 1,2,3-trimethylbenzene give yields of mononitro-isomers which vary with the percentage of sulphuric acid in a way which depends on (a) the …
Number of citations: 23 pubs.rsc.org
JW Munch - 2002 - corpora.tika.apache.org
1.1 This method provides procedures for the determination of explosives and related compounds in finished drinking water. The method may be applicable to untreated source waters …
Number of citations: 8 corpora.tika.apache.org
SF Vasilevsky, MP Davydova… - Australian Journal of …, 2017 - CSIRO Publishing
Reaction of 1,2-diaminioethane (ethylenediamine) with electron-deficient alkynes leads to full scission of the C≡C bond even in the absence of a keto group directly attached to the …
Number of citations: 15 www.publish.csiro.au
B Stevens, S Bell, K Adams - Forensic Chemistry, 2016 - Elsevier
The discharge of a firearm produces a wealth of physical and chemical evidence. Traditional forensic analysis has focused on inorganic particulates formed from the primer, referred to …
Number of citations: 28 www.sciencedirect.com
RB Moodie, PN Thomas, K Schofield - Journal of the Chemical Society …, 1977 - pubs.rsc.org
The kinetics of nitration and the proportions of products formed, in sulphuric acid of a range of concentrations, have been measured for 3,4-dihydroquinolin-2(1H)-one, indolin-2-one No-…
Number of citations: 15 pubs.rsc.org

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